2-Benzyl-1-cyclopentylhexan-1-one
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Overview
Description
2-Benzyl-1-cyclopentylhexan-1-one is an organic compound characterized by a cyclopentyl ring attached to a hexanone backbone with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-cyclopentylhexan-1-one typically involves the alkylation of cyclopentanone with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1-cyclopentylhexan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Benzyl-1-cyclopentylhexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-cyclopentylhexan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzyl group can enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Cyclopentylhexanone: Lacks the benzyl group, resulting in different chemical properties and reactivity.
Benzylcyclohexanone: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric and electronic properties
Uniqueness: 2-Benzyl-1-cyclopentylhexan-1-one is unique due to the combination of a cyclopentyl ring and a benzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
50395-63-6 |
---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-benzyl-1-cyclopentylhexan-1-one |
InChI |
InChI=1S/C18H26O/c1-2-3-11-17(14-15-9-5-4-6-10-15)18(19)16-12-7-8-13-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3 |
InChI Key |
ZDRMTWOGTRVAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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